molecular formula C8H7NOS B1603221 7-Methoxybenzo[d]thiazole CAS No. 2942-12-3

7-Methoxybenzo[d]thiazole

Cat. No.: B1603221
CAS No.: 2942-12-3
M. Wt: 165.21 g/mol
InChI Key: MEUVJZUXJFJIQE-UHFFFAOYSA-N
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Description

7-Methoxybenzo[d]thiazole is an organic compound belonging to the benzothiazole family. It is characterized by a benzene ring fused to a thiazole ring with a methoxy group attached at the seventh position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxybenzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions to form the benzothiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid .

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through continuous flow processes that ensure higher yields and purity. These methods often involve the use of microwave-assisted synthesis, which significantly reduces reaction times and improves efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxybenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Scientific Research Applications

7-Methoxybenzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxybenzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators. Additionally, its antimicrobial activity is linked to the disruption of bacterial cell membranes and inhibition of essential enzymes .

Comparison with Similar Compounds

Uniqueness: 7-Methoxybenzo[d]thiazole is unique due to the presence of the methoxy group at the seventh position, which enhances its lipophilicity and can improve its ability to cross biological membranes. This structural feature also influences its reactivity and interaction with various chemical reagents, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

7-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-10-7-4-2-3-6-8(7)11-5-9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUVJZUXJFJIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618897
Record name 7-Methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-12-3
Record name 7-Methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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